molecular formula C20H31N3O B11445639 2,2-dimethyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide

2,2-dimethyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11445639
M. Wt: 329.5 g/mol
InChI Key: VXTQDVWNQYUZHJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole ring fused to a propyl chain, which is further connected to a dimethylpropanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.

    N,N-dimethyl-1,3-propanediamine: Another related compound with a different substitution pattern on the propyl chain.

Uniqueness

2,2-dimethyl-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a dimethylpropanamide group. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C20H31N3O/c1-5-6-9-15-23-17-12-8-7-11-16(17)22-18(23)13-10-14-21-19(24)20(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H,21,24)

InChI Key

VXTQDVWNQYUZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C

Origin of Product

United States

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